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Introduction
ShK-Dap22 is a potent and selective peptide inhibitor of the voltage-gated potassium channel

Kv1.3.[1][2] This channel is a key regulator of T-lymphocyte activation, making it a prime

therapeutic target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and

type 1 diabetes.[3][4] ShK-Dap22 is a synthetic analog of the sea anemone toxin ShK, where

the lysine at position 22 has been replaced with diaminopropionic acid (Dap). This substitution

significantly enhances its selectivity for Kv1.3 over other potassium channels, such as Kv1.1.[1]

[2] These application notes provide detailed protocols for the use of ShK-Dap22 in patch clamp

electrophysiology to characterize its effects on Kv1.3 channels and to investigate the role of

these channels in cellular physiology.

Mechanism of Action
ShK-Dap22 exerts its inhibitory effect by binding to the outer vestibule of the Kv1.3 channel,

thereby physically occluding the pore and preventing the efflux of potassium ions.[1][5] In T-

lymphocytes, the resting membrane potential is significantly influenced by the activity of Kv1.3

channels. Upon T-cell receptor (TCR) activation, a sustained influx of calcium (Ca2+) is

required for the activation of downstream signaling pathways, leading to cytokine production

and proliferation. Kv1.3 channels play a crucial role in maintaining the negative membrane

potential that provides the electrochemical driving force for this essential Ca2+ influx through

calcium release-activated calcium (CRAC) channels.[6][7] By blocking Kv1.3, ShK-Dap22
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causes membrane depolarization, which in turn reduces the driving force for Ca2+ entry,

thereby suppressing T-cell activation and subsequent inflammatory responses.[2][5]

Data Presentation
The following table summarizes the quantitative data for ShK-Dap22, highlighting its high

affinity and selectivity for Kv1.3 channels.

Parameter Value Channel Species Reference

IC50 23 pM mKv1.3 Mouse [1][6][7]

IC50 115 pM hKv1.3 Human [8]

IC50 1.8 nM mKv1.1 Mouse [1][7]

IC50 10 nM rKv1.6 Rat [1]

IC50 37 nM mKv1.4 Mouse [1]

IC50 >100 nM hKv1.5 Human [6]

IC50 >100 nM hKv3.1 Human [6]

Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of Kv1.3
Currents in T-Lymphocytes
This protocol describes the methodology for recording Kv1.3 currents from T-lymphocytes and

assessing the inhibitory effect of ShK-Dap22.

1. Cell Preparation:

Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-

Paque density gradient centrifugation.

Culture T-lymphocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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For experiments on activated T-cells, stimulate the cells with phytohemagglutinin (PHA) or

anti-CD3/anti-CD28 antibodies for 48-72 hours prior to recording.

2. Solutions:

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust

pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na.

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

ShK-Dap22 Stock Solution: Prepare a 1 µM stock solution of ShK-Dap22 in the external

solution containing 0.1% bovine serum albumin (BSA) to prevent peptide adhesion to

surfaces. Store aliquots at -20°C.

3. Electrophysiological Recording:

Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal

solution.

Establish a whole-cell patch clamp configuration on a selected T-lymphocyte.

Hold the cell at a membrane potential of -80 mV.

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in

20 mV increments for 200 ms).

Record baseline currents for a stable period (e.g., 5 minutes).

Perfuse the recording chamber with the external solution containing the desired

concentration of ShK-Dap22.

Record the inhibition of the Kv1.3 current until a steady-state block is achieved.

4. Data Analysis:

Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after

the application of ShK-Dap22.
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Calculate the percentage of current inhibition.

To determine the IC50 value, apply a range of ShK-Dap22 concentrations and plot the

percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill

equation.
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Experimental workflow for patch clamp analysis of ShK-Dap22.

Protocol 2: Investigating the Effect of ShK-Dap22 on T-
Cell Membrane Potential
This protocol uses the current-clamp configuration to measure changes in T-lymphocyte

membrane potential induced by ShK-Dap22.

1. Cell Preparation and Solutions:

Follow the same procedures as in Protocol 1.

2. Electrophysiological Recording:

Establish a whole-cell patch clamp configuration.

Switch the amplifier to the current-clamp mode (I=0) to measure the resting membrane

potential.

Record a stable baseline membrane potential.

Perfuse the chamber with the external solution containing ShK-Dap22 at a concentration

known to block Kv1.3 (e.g., 1 nM).

Record the change in membrane potential (depolarization).

3. Data Analysis:

Measure the average resting membrane potential before and after the application of ShK-
Dap22.

Quantify the magnitude of the depolarization.

Signaling Pathways
The blockade of Kv1.3 channels by ShK-Dap22 has profound effects on the signaling cascade

that governs T-cell activation. The following diagram illustrates this pathway.
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T-Cell Activation Signaling Pathway and ShK-Dap22 Inhibition
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Drug Development Workflow with ShK-Dap22
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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